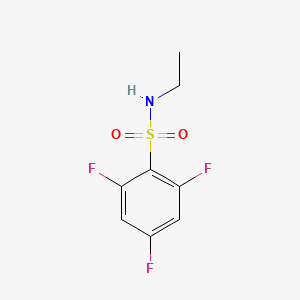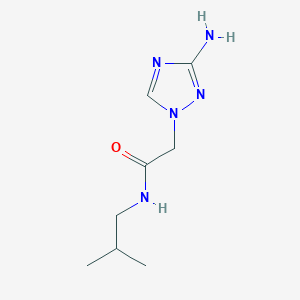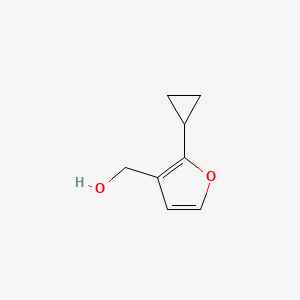
3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid is an organic compound that belongs to the class of cyclobutane carboxylic acids This compound features a cyclobutane ring substituted with a methyl group and a tolyl group, making it a structurally unique molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 3-Methyl-1-(M-tolyl)cyclobutane can be achieved using a strong acid catalyst. Another method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic methods that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to produce this compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination at the benzylic position.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and in the study of cyclobutane derivatives.
Biology: The compound can be used in the synthesis of biologically active molecules and in the study of enzyme-substrate interactions.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Cyclobutane-1-carboxylic acid: A simpler analog without the methyl and tolyl substitutions.
3-Methylcyclobutane-1-carboxylic acid: Lacks the tolyl group.
1-(M-tolyl)cyclobutane-1-carboxylic acid: Lacks the methyl group.
Uniqueness
3-Methyl-1-(M-tolyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methyl and tolyl groups, which can influence its reactivity and interactions. These substitutions can affect the compound’s steric and electronic properties, making it distinct from its simpler analogs .
Properties
Molecular Formula |
C13H16O2 |
|---|---|
Molecular Weight |
204.26 g/mol |
IUPAC Name |
3-methyl-1-(3-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C13H16O2/c1-9-4-3-5-11(6-9)13(12(14)15)7-10(2)8-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
InChI Key |
IZRWPUCNRIAGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)(C2=CC=CC(=C2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2-(2-Chlorophenyl)ethyl]piperazine](/img/structure/B13625837.png)





![N-[3-(Aminomethyl)-4-fluorophenyl]-N-methylmethanesulfonamide](/img/structure/B13625875.png)


